![molecular formula C8H8O B582132 rac Styrene Oxide-13C2 CAS No. 1189532-69-1](/img/structure/B582132.png)
rac Styrene Oxide-13C2
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Description
Rac Styrene Oxide-13C2, also known as 2-Phenyloxirane-13C2, is a biochemical used for proteomics research . It has a CAS number of 1189532-69-1 and a molecular formula of C6 2H8O . The molecular weight is 122.13 .
Molecular Structure Analysis
The molecular structure of rac Styrene Oxide-13C2 is represented by the formula C6 2H8O . The InChI representation isInChI=1S/C8H8O/c1-2-4-7 (5-3-1)8-6-9-8/h1-5,8H,6H2/i6+1,8+1
. Chemical Reactions Analysis
Aminolysis of Styrene Oxide over heterogeneous acidic catalysts has been studied . Silica alumina and silica zirconia mixed oxides have been shown to be effective and regioselective catalysts for the aminolysis of styrene oxide under very mild experimental conditions .Scientific Research Applications
Production of ®-styrene oxide
The enantioselective resolution of racemic styrene oxide (rac-SO) to ®-SO by whole cells of a recombinant Escherichia coli expressing epoxide hydrolase (EH) activity in aqueous and biphasic system has been studied . The yield and the enantiomeric excess (ee) of ®-SO were found to be dependent on various variables such as the concentration of recombinant cell, substrate and product .
Enantioselective Epoxidation of Styrene
The H2O2-dependent ®-enantioselective epoxidation of styrene and its derivatives by site-mutated variants of a unique non-natural P450BM3 peroxygenase has been enabled . The observed ®-enantiomeric excess (ee) of styrene epoxidation is up to 99% .
Proteomics Research
Rac Styrene Oxide-13C2 is used as a biochemical for proteomics research .
Synthesis of 2-hydroxyacetophenone
Co-expression of potato epoxide hydrolase and engineered alcohol dehydrogenase variants can be employed for robust and facile production of 2-hydroxyacetophenone from racemic styrene oxide .
Intermediate for Synthesis of Anticancer Agent Levamisole
(S)-SO, an enantiomer of racemic styrene oxide, is an intermediate for the synthesis of anticancer agent Levamisole .
Intermediate for Synthesis of Anti-HIV agent (-)-hyperolactone C
(S)-SO is also used as an intermediate for the synthesis of anti-HIV agent (-)-hyperolactone C .
Intermediate for Synthesis of Nematocide
(S)-SO is used as an intermediate for the synthesis of nematocide .
Intermediate for Synthesis of NK-1 Receptor Antagonists (+)-CP-99,994
The opposite enantiomer ®-SO can be used for the synthesis of the NK-1 receptor antagonists (+)-CP-99,994 .
properties
IUPAC Name |
2-phenyl(2,3-13C2)oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/i6+1,8+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMVMTVKBNGEAK-ANVYNZRWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH](O1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac Styrene Oxide-13C2 |
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